2-(4-Chloro-3-fluorophenyl)malononitrile
Overview
Description
2-(4-Chloro-3-fluorophenyl)malononitrile is a chemical compound with the molecular formula C9H4ClFN2. It is used in various industries, including pharmaceuticals, agriculture, and life sciences . The compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which is attached to a malononitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)malononitrile typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and the product is often subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The malononitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with Grignard reagents can produce tertiary alcohols .
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)malononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)malononitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The malononitrile group can participate in various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)malononitrile
- 2-(3-Fluorophenyl)malononitrile
- 2-(4-Bromophenyl)malononitrile
Uniqueness
2-(4-Chloro-3-fluorophenyl)malononitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical and biological applications .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUXWDGOPODKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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